molecular formula C7H5N3O3 B2726477 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid CAS No. 1784884-63-4

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid

Cat. No.: B2726477
CAS No.: 1784884-63-4
M. Wt: 179.135
InChI Key: GZIBBEVRHIPXFS-UHFFFAOYSA-N
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Description

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyrimidine ring. It has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with formic acid or its derivatives under controlled conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazopyrimidine derivatives .

Scientific Research Applications

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activities.

Properties

IUPAC Name

5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h1-3H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIBBEVRHIPXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N2C1=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784884-63-4
Record name 5-hydroxyimidazo[1,5-c]pyrimidine-7-carboxylic acid
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